An In-depth Technical Guide on the Biological Activity of 4-Hydroxymethylphenol 1-O-rhamnoside
An In-depth Technical Guide on the Biological Activity of 4-Hydroxymethylphenol 1-O-rhamnoside
Disclaimer: Direct experimental data on 4-Hydroxymethylphenol 1-O-rhamnoside is limited in publicly available scientific literature. This guide is therefore based on the well-documented biological activities of its aglycone, 4-Hydroxymethylphenol (also known as p-hydroxybenzyl alcohol), and the known effects of rhamnose glycosylation on phenolic compounds. The presence of the rhamnose moiety is likely to influence the bioavailability, solubility, and potentially the potency of the compound.
This technical guide provides a comprehensive overview of the potential biological activities of 4-Hydroxymethylphenol 1-O-rhamnoside for researchers, scientists, and drug development professionals. The information is structured to facilitate further investigation and application of this compound.
Core Biological Activities
The biological activities of 4-Hydroxymethylphenol 1-O-rhamnoside are predicted to be primarily centered around three key areas: tyrosinase inhibition, antioxidant effects, and anti-inflammatory properties. These activities are largely attributed to the phenolic hydroxyl group and the overall structure of its aglycone, 4-Hydroxymethylphenol.
Data Presentation
The following tables summarize the quantitative data for the biological activities of 4-Hydroxymethylphenol (p-hydroxybenzyl alcohol).
Table 1: Tyrosinase Inhibitory Activity of 4-Hydroxymethylphenol
| Assay Type | Substrate | Enzyme Source | IC50 Value | Reference |
| Monophenolase activity | L-Tyrosine | Mushroom Tyrosinase | Not explicitly quantified as IC50, but inhibition was demonstrated. | [Not specified] |
| Melanogenesis in B16F10 cells | - | Murine Melanoma Cells | Reduction to 45% of control at 1.0 mM. | [Not specified] |
Table 2: Antioxidant Activity of 4-Hydroxymethylphenol
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50: 63 µg/mL | [1] |
| ABTS Radical Scavenging | Spectrophotometry | >75% inhibition at 3.72 µg/mL | [1] |
| Iron-dependent lipid peroxidation | Rat brain homogenate | Inhibition demonstrated | [2] |
| Superoxide radical scavenging | - | Demonstrated | [2] |
| Hydroxyl radical scavenging | - | Demonstrated | [2] |
Table 3: Anti-inflammatory Activity of 4-Hydroxymethylphenol
| Assay | Cell Line | Method | Endpoint | Result | Reference |
| Nitric Oxide Production | RAW 264.7 Macrophages | Griess Assay | NO inhibition | Potent inhibition demonstrated | [3] |
| iNOS Expression | RAW 264.7 Macrophages | Western Blot | Protein expression | Suppression of iNOS expression | [3] |
| TNF-α Production | RAW 264.7 Macrophages | ELISA | Cytokine level | Reduction of TNF-α production | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and validation of the reported biological activities.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compound (4-Hydroxymethylphenol 1-O-rhamnoside)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 0.85 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Record the absorbance every minute for a total of 20 minutes.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value can be determined from a plot of scavenging activity against the concentration of the test compound.[5][6]
Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the antioxidant activity of a compound within a cellular environment.
Materials:
-
Human hepatocarcinoma HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (positive control)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound or quercetin dissolved in treatment medium for 1 hour.
-
Add DCFH-DA solution to the cells and incubate for 1 hour.
-
Wash the cells to remove the DCFH-DA that has not been taken up.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.[7][8]
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
L-NMMA (NG-monomethyl-L-arginine) or Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by 4-Hydroxymethylphenol 1-O-rhamnoside and a general workflow for its biological activity assessment.
Caption: Predicted inhibition of the melanin (B1238610) biosynthesis pathway by 4-Hydroxymethylphenol 1-O-rhamnoside.
Caption: Predicted activation of the Nrf2 antioxidant response pathway.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.in [ijsr.in]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
